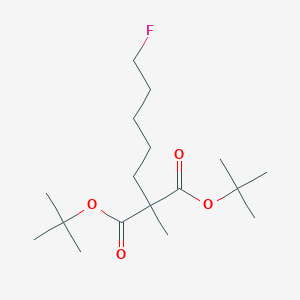

Di-tert-butyl 2-(5-fluoropentyl)-2-methylmalonate

Beschreibung

BenchChem offers high-quality Di-tert-butyl 2-(5-fluoropentyl)-2-methylmalonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di-tert-butyl 2-(5-fluoropentyl)-2-methylmalonate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ditert-butyl 2-(5-fluoropentyl)-2-methylpropanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31FO4/c1-15(2,3)21-13(19)17(7,11-9-8-10-12-18)14(20)22-16(4,5)6/h8-12H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUCZPCTYRPLGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(CCCCCF)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of Di-tert-butyl 2-(5-fluoropentyl)-2-methylmalonate

The following technical guide details the chemical properties, synthesis, and applications of Di-tert-butyl 2-(5-fluoropentyl)-2-methylmalonate . This document is structured for researchers in medicinal chemistry and radiopharmaceutical development, focusing on its role as a "cold standard" precursor and a metabolic probe intermediate.

CAS: 1415564-81-6 | Formula: C₁₇H₃₁FO₄ | M.W.: 318.43 g/mol

Part 1: Executive Summary & Strategic Utility

Di-tert-butyl 2-(5-fluoropentyl)-2-methylmalonate is a highly specialized diester intermediate used primarily in the synthesis of

Its structural significance lies in three key features:

-

The Quaternary Carbon Center: The C2 position is fully substituted (methyl, fluoropentyl, and two carboxylates), preventing enolization. This structural rigidity is critical for synthesizing metabolic blockers that resist

-oxidation. -

Acid-Labile Protection: The tert-butyl ester groups allow for orthogonal deprotection under mild acidic conditions (e.g., TFA, HCl/Dioxane), avoiding the harsh basic hydrolysis required for ethyl/methyl esters which can damage sensitive fluorinated side chains.

-

The 5-Fluoropentyl Moiety: This chain serves as a stable, lipophilic anchor often used to mimic fatty acid side chains in Positron Emission Tomography (PET) tracer development.

Primary Application: It serves as the stable reference standard precursor for

Part 2: Chemical Architecture & Properties

Physicochemical Profile[1][2]

| Property | Value / Description |

| Appearance | Colorless to pale yellow viscous oil |

| Boiling Point | ~360°C (Predicted); Distillable only under high vacuum |

| LogP | 4.40 (Highly Lipophilic) |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, Methanol. Insoluble in water. |

| Density | ~0.98 g/cm³ |

| Stability | Stable at room temperature; hydrolyzes in presence of strong acids. |

Reactivity Matrix

-

Electrophilic Attack: The quaternary center is sterically hindered, making the compound inert to further alkylation.

-

Nucleophilic Substitution: The C-F bond at the

-position is chemically stable under standard organic synthesis conditions but can be displaced by strong nucleophiles (e.g., thiols) under forcing conditions. -

Hydrolysis: The tert-butyl esters are resistant to saponification (base hydrolysis) due to steric bulk but cleave rapidly in Trifluoroacetic acid (TFA) or 4M HCl in Dioxane via an E1-like mechanism involving the stable tert-butyl cation.

Part 3: Synthesis & Experimental Protocols

Synthesis Workflow (Alkylation)

The synthesis relies on the alkylation of Di-tert-butyl methylmalonate using a phase-transfer catalyst or strong base to overcome the steric hindrance of the nucleophile.

Reagents:

-

Substrate: Di-tert-butyl methylmalonate (CAS 541-16-2 derivative)[1]

-

Alkylating Agent: 1-Bromo-5-fluoropentane (or 1-Iodo-5-fluoropentane)

-

Base: NaH (60% dispersion) or KOtBu

-

Solvent: DMF or THF (Anhydrous)

Step-by-Step Protocol:

-

Activation: Charge a flame-dried flask with NaH (1.2 eq) and anhydrous DMF under Argon. Cool to 0°C.

-

Deprotonation: Add Di-tert-butyl methylmalonate (1.0 eq) dropwise. Stir for 30 minutes at 0°C until H₂ evolution ceases. The solution will turn clear/yellow.

-

Alkylation: Add 1-Bromo-5-fluoropentane (1.1 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (Hexane:EtOAc 9:1).

-

Quench: Carefully quench with saturated NH₄Cl solution.

-

Extraction: Extract with Et₂O (3x). Wash combined organics with water and brine to remove DMF.

-

Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

Deprotection & Decarboxylation (Downstream Processing)

To access the free acid (e.g., for drug conjugation or metabolic studies), the tert-butyl groups must be removed.

Protocol:

-

Dissolve the intermediate in DCM:TFA (1:1) .

-

Stir at room temperature for 2 hours.

-

Concentrate in vacuo to yield the 2-(5-fluoropentyl)-2-methylmalonic acid .

-

Decarboxylation: Heat the neat dicarboxylic acid to 140–160°C (oil bath) until CO₂ evolution ceases. This yields 2-methyl-7-fluoroheptanoic acid .

Part 4: Critical Safety & Toxicology (The "Lethal Synthesis" Risk)

WARNING: Metabolic Toxicity Hazard Researchers must exercise extreme caution when designing drugs or tracers based on this scaffold.

-

Mechanism: If this compound is converted to a straight-chain fatty acid derivative (e.g., 7-fluoroheptanoic acid), it may undergo mitochondrial

-oxidation. -

The Risk:

-oxidation of odd-chain fluorinated fatty acids can eventually yield Fluoroacetyl-CoA or Fluorocitrate . -

Consequence: Fluorocitrate is a potent inhibitor of aconitase , effectively shutting down the Krebs cycle (Citric Acid Cycle). This is the mechanism of action of the poison "1080" (Sodium Fluoroacetate).

-

Mitigation: The presence of the

-methyl group (from the methylmalonate core) is specifically designed to block

Part 5: Visualization of Chemical Pathways

Synthesis & Deprotection Logic

The following diagram illustrates the transformation from the commercially available malonate to the target fluorinated acid.

Caption: Figure 1. Synthetic route from methylmalonate to the decarboxylated fluorinated fatty acid analogue.

Metabolic Fate & Blocking Mechanism

This diagram explains why the

Caption: Figure 2.[1] The

Part 6: References

-

Fluorochem Product Data. Di-tert-Butyl 2-(5-fluoropentyl)-2-methylmalonate (CAS 1415564-81-6).[2] Fluorochem Ltd. Link

-

Wako Chemicals. Di-tert-Butyl 2-(5-fluoropentyl)-2-methylmalonate.[2][3] Fujifilm Wako Pure Chemical Corporation. Link

-

Patent WO2012014195A1. Method for production of substituted alkyl amino acids. (Contextual reference for

F-labeled methylmalonate precursors). Link -

Organic Syntheses. Di-tert-butyl Malonate Synthesis and Reactivity. Org.[4][5] Synth. 1963, 43, 8. (Foundational chemistry for malonate diesters). Link

-

Dajota Chemical. 2-(5-fluoropentyl)-2-MethylMalonic acid derivatives.Link

Sources

- 1. Di-tert-butyl malonate | C11H20O4 | CID 68324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [1216897-16-3], 2-(5-fluoropentyl)-2-MethylMalonic acid, 95%, 100mg - Reagentes Químicos e Produtos Para Laboratório | Dajota [dajota.com.br]

- 3. di-tert-butyl 2-(5-fluoropentyl)-2-MethylMalonate-None - Thoreauchem [thoreauchem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Organic Syntheses Procedure [orgsyn.org]

Molecular structure and weight of Di-tert-butyl 2-(5-fluoropentyl)-2-methylmalonate

[1]

Executive Summary

Di-tert-butyl 2-(5-fluoropentyl)-2-methylmalonate (CAS: 1415564-81-6) is a sterically hindered diester intermediate.[1] It functions primarily as a protected precursor for

This structural configuration is critical in drug discovery for introducing lipophilic, fluorinated side chains—a common motif in G-protein-coupled receptor (GPCR) ligands and synthetic cannabinoids—while preventing unwanted metabolic oxidation at the penultimate carbon positions.[1]

Molecular Characterization & Structure

The compound is defined by its high steric bulk and the presence of a terminal fluorine atom on the pentyl chain.[1] The tert-butyl esters provide orthogonality, allowing for selective deprotection under acidic conditions (e.g., TFA or HCl) without affecting other base-sensitive moieties in a larger molecular construct.[1]

Physicochemical Data

| Property | Value |

| IUPAC Name | 1,3-Di-tert-butyl 2-(5-fluoropentyl)-2-methylpropanedioate |

| CAS Number | 1415564-81-6 |

| Molecular Formula | C₁₇H₃₁FO₄ |

| Molecular Weight | 318.43 g/mol |

| Exact Mass | 318.2207 g/mol |

| LogP (Predicted) | ~4.40 (Highly Lipophilic) |

| Physical State | Colorless to pale yellow liquid |

| SMILES | CC(C)(C)OC(=O)C(C)(CCCCCF)C(=O)OC(C)(C)C |

Structural Visualization

The following diagram illustrates the connectivity, highlighting the steric shielding of the carbonyls by the tert-butyl groups and the distal fluorination.

Figure 1: Structural connectivity of Di-tert-butyl 2-(5-fluoropentyl)-2-methylmalonate highlighting functional zones.[1]

Synthesis & Methodology

The synthesis of this compound requires the precise alkylation of a pre-methylated malonate core.[1] Direct alkylation of di-tert-butyl malonate with two different alkyl halides is possible but often leads to mixtures; therefore, starting with Di-tert-butyl 2-methylmalonate is the preferred route to ensure regiospecificity.[1]

Reaction Logic

The reaction relies on the formation of a stable enolate at the

-

Substrate: Di-tert-butyl 2-methylmalonate[1]

-

Electrophile: 1-Bromo-5-fluoropentane (or 1-Iodo-5-fluoropentane for faster kinetics)[1]

-

Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)[1]

-

Solvent: THF (Tetrahydrofuran) or DMF (Dimethylformamide)[1][2]

Experimental Protocol (Step-by-Step)

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

-

Enolate Formation:

-

Charge a flame-dried reaction flask with Sodium Hydride (60% dispersion in oil, 1.2 eq) . Wash with dry hexanes to remove oil if high purity is required.[1]

-

Suspend NaH in anhydrous THF (10 mL/g substrate) and cool to 0°C.

-

Add Di-tert-butyl 2-methylmalonate (1.0 eq) dropwise.[1] Evolution of H₂ gas will be observed.[1]

-

Expert Insight: Stir for 30–60 minutes at 0°C to room temperature to ensure complete deprotonation. The solution typically turns clear or pale yellow.[1][3]

-

-

Alkylation:

-

Quench & Workup:

-

Purification:

Mechanistic Pathway

Figure 2: Enolate alkylation mechanism via SN2 pathway.[1]

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

- ~1.45 ppm (s, 18H): Strong singlet corresponding to the two tert-butyl groups.[1]

-

~1.35 ppm (s, 3H): Singlet for the quaternary

- ~4.40 ppm (dt, 2H, JH-F = 47 Hz): Characteristic doublet of triplets for the CH₂-F terminus.[1] The large coupling constant confirms the presence of fluorine.[1]

- ~1.2–1.9 ppm (m, 8H): Multiplets for the internal pentyl chain protons.[1]

Mass Spectrometry (MS)

Applications in Drug Development

This compound is a specialized "building block" rather than a final drug.[1] Its utility lies in its ability to deliver a complex side chain into a target molecule.[1][3]

-

Lipophilic Side Chain Introduction: The 5-fluoropentyl group is a bioisostere for pentyl or hexyl chains.[1] The terminal fluorine blocks metabolic oxidation (omega-oxidation) by Cytochrome P450 enzymes, extending the half-life of the final drug candidate.

-

Acid-Mediated Decarboxylation:

-

Treatment with TFA/DCM or HCl/Dioxane removes both tert-butyl groups to yield the dicarboxylic acid.[1]

-

Heating this intermediate results in decarboxylation, yielding 2-(5-fluoropentyl)propanoic acid (also known as

-methyl-7-fluoroheptanoic acid derivatives).[1] -

This resulting acid is a chiral precursor (if resolved) for various indazole- or indole-carboxamide agonists.[1]

-

References

Literature review of 5-fluoropentyl group introduction in organic synthesis

Topic: Literature Review of 5-Fluoropentyl Group Introduction in Organic Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Fluorine Effect

The 5-fluoropentyl group represents a critical structural motif in modern medicinal chemistry, particularly within the realm of G-protein coupled receptor (GPCR) agonists. Originally popularized by the "AM" and "JWH" series of synthetic cannabinoids (e.g., AM-2201, 5F-PB-22), this moiety serves as a bioisostere for the n-pentyl chain.

The strategic introduction of a terminal fluorine atom serves three primary pharmacological functions:

-

Metabolic Blocking: It impedes

-oxidation by Cytochrome P450 enzymes, significantly altering the pharmacokinetic half-life compared to the unfluorinated alkyl chain. -

Lipophilicity Modulation: The high electronegativity of fluorine lowers the pKa of neighboring protons and alters the logP, often enhancing blood-brain barrier (BBB) permeability.

-

Receptor Affinity: The terminal fluorine can induce specific dipole-dipole interactions within the hydrophobic binding pocket, often resulting in nanomolar to sub-nanomolar affinity increases (e.g., Ki of AM-2201 is 1.0 nM vs. 2.6 nM for JWH-018).

This guide details the high-fidelity synthetic protocols for introducing this group, focusing on Convergent Alkylation and Late-Stage Divergent Fluorination .

Strategic Rationale: Metabolic Stability & Causality

To understand why this synthesis is performed, one must visualize the metabolic fate of the alkyl chain. The unfluorinated pentyl chain undergoes rapid hydroxylation at the

Causality in Design: Replacing the terminal hydrogen with fluorine creates a C-F bond (approx. 116 kcal/mol) that is significantly stronger than the C-H bond (approx. 99 kcal/mol). This blocks direct hydroxylation. However, it introduces a new metabolic pathway: oxidative defluorination, eventually leading to the same pentanoic acid metabolites, but often at a reduced rate or via different intermediate kinetics.

Figure 1: Comparative Metabolic Pathways

Caption: Comparative metabolic fate of n-pentyl vs. 5-fluoropentyl chains. The C-F bond delays the initial oxidation step.

Synthetic Methodologies

There are two primary routes for introducing the 5-fluoropentyl group. The choice depends on the availability of reagents and the stability of the core scaffold.

Route A: Convergent Synthesis (Direct Alkylation)

Best for: Robust scaffolds (Indoles, Indazoles) stable to strong bases.

This is the industry-standard approach. It relies on the nucleophilic attack of the core nitrogen on the electrophilic 1-bromo-5-fluoropentane .

Critical Reagent: 1-Bromo-5-fluoropentane While commercially available, high-purity synthesis in-house ensures the absence of 1,5-dibromopentane impurities, which can lead to dimerization.

Protocol 1: Synthesis of Linker (1-Bromo-5-fluoropentane)

-

Precursor: 5-bromo-1-pentanol

-

Reagent: DAST (Diethylaminosulfur trifluoride)[1]

-

Mechanism: Deoxyfluorination

Step-by-Step:

-

Setup: Charge a flame-dried round-bottom flask with 5-bromo-1-pentanol (1.0 eq) and anhydrous DCM (0.2 M) under Argon. Cool to -78°C.

-

Addition: Add DAST (1.1 eq) dropwise. The low temperature prevents elimination to the alkene.

-

Reaction: Allow to warm to RT over 2 hours. Stir for 12 hours.

-

Quench: Caution: Pour slowly into saturated NaHCO3/ice mixture. (DAST reacts violently with water).

-

Workup: Extract with DCM, wash with brine, dry over MgSO4.

-

Purification: Vacuum distillation (bp ~65°C at 15 mmHg) yields the clear liquid product.

Protocol 2: Core Alkylation (General Procedure)

-

Substrate: 1H-indole-3-carboxylate derivative.

-

Reagents: NaH (60% dispersion) or KOH.

Step-by-Step:

-

Deprotonation: Dissolve the indole substrate (1.0 eq) in anhydrous DMF (0.1 M). Cool to 0°C. Add NaH (1.2 eq) portion-wise. Stir for 30 mins until H2 evolution ceases.

-

Why: NaH provides irreversible deprotonation, ensuring the indole nitrogen is fully nucleophilic.

-

-

Alkylation: Add 1-bromo-5-fluoropentane (1.2 eq) dropwise.

-

Heating: Warm to RT, then heat to 60°C for 2-4 hours.

-

Note: Do not overheat (>100°C) to avoid elimination of HF from the alkyl chain.

-

-

Workup: Quench with water, extract into EtOAc.

-

Purification: Flash column chromatography (Hexane/EtOAc).

Route B: Divergent / Late-Stage Fluorination

Best for: Sensitive substrates or parallel synthesis of libraries.

This route installs the carbon chain first as an alcohol (using 5-bromo-1-pentanol), allowing the chemist to split the batch: half to the hydroxy-metabolite standard, half to the fluoro-analog.

Protocol 3: Deoxyfluorination of the Scaffold

-

Alkylation: Alkylate the core with 5-bromo-1-pentanol using the conditions in Protocol 2 (use 2.5 eq of base to cover the alcohol proton, or use a TBDMS-protected alcohol followed by deprotection).

-

Fluorination: Dissolve the 1-(5-hydroxypentyl)-indole intermediate in DCM at -78°C.

-

Reagent: Add Deoxo-Fluor (1.2 eq).

-

Why Deoxo-Fluor? It is thermally more stable than DAST and often provides higher yields for primary alcohols on complex scaffolds.

-

-

Completion: Warm to RT. Stir 1 hour. Quench and purify.

Comparative Analysis of Methods

| Feature | Route A: Direct Alkylation | Route B: Late-Stage Fluorination |

| Step Count | 1 Step (Convergent) | 2-3 Steps (Linear) |

| Yield | High (70-90%) | Moderate (50-75% overall) |

| Reagent Cost | Moderate (Fluoro-bromide is expensive) | High (DAST/Deoxo-Fluor is expensive) |

| Safety | High (Standard alkylation) | Lower (Handling DAST/HF source) |

| Flexibility | Low (Specific to 5-F target) | High (Access to OH, OAc, F analogs) |

| Common Pitfall | Elimination to 4-pentenyl side product | Carbocation rearrangement |

Synthesis Workflow Diagram

Figure 2: Decision Matrix for Synthetic Route Selection

Caption: Decision matrix for selecting between direct alkylation and late-stage fluorination based on reagent availability.

References

-

Banister, S. D., et al. (2015). "Synthesis and functional evaluation of proteinogenic amino acid-derived synthetic cannabinoid receptor agonists related to MPP-5F-PICA, MMB-5F-PICA, and MDMB-5F-PICA." ACS Chemical Neuroscience. Link

-

Wohlfarth, A., et al. (2015). "Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites." AAPS Journal. Link

-

Lal, G. S., et al. (1999).[2] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination." Journal of Organic Chemistry. Link

-

Kirsch, P. (2008). "Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications."[3] Wiley-VCH. Link

-

Hudson, S., & Ramsey, J. (2011). "The synthesis of 1-bromo-5-fluoropentane." Forensic Science International. Link

Sources

Technical Guide: Thermodynamic Stability & Handling of Di-tert-butyl Malonate Esters

The following technical guide details the thermodynamic and kinetic stability profile of di-tert-butyl malonate, structured for application scientists and drug development professionals.

Executive Summary

Di-tert-butyl malonate (DtBM) represents a class of "metastable" intermediates critical to drug development. While it offers superior steric protection against nucleophilic attack compared to dimethyl or diethyl analogs, it possesses a specific thermodynamic vulnerability: acid-catalyzed retro-Ene elimination .

This guide characterizes the thermodynamic boundaries of DtBM, establishing that while the ester is kinetically stable at ambient temperatures (

Thermodynamic & Kinetic Profile[1][2][3]

The Stability Paradox

Unlike primary alkyl esters (e.g., diethyl malonate), which require harsh hydrolysis (OH⁻/H₂O) to cleave, DtBM is designed to be labile.

-

Thermodynamic Instability: The formation of DtBM from malonic acid and isobutylene is reversible. At elevated temperatures, entropy favors the fragmentation into isobutylene (gas) and carboxylic acid.

-

Kinetic Stability: At neutral pH and ambient temperature, the steric bulk of the tert-butyl group inhibits nucleophilic attack at the carbonyl carbon, rendering it robust against base-catalyzed hydrolysis during synthetic steps like Knoevenagel condensations.

Decomposition Mechanism

The primary decomposition pathway is not substantial decarboxylation of the diester itself, but rather a Retro-Ene elimination (or E1-like elimination under acidic conditions). This releases isobutylene and generates the mono-ester, which is thermally unstable and rapidly decarboxylates.

Figure 1: Thermal Decomposition Pathway

Caption: Stepwise thermal decomposition of di-tert-butyl malonate via retro-Ene elimination, leading to autocatalytic degradation.

Comparative Stability Data

The following table contrasts DtBM with standard malonates, highlighting the "Stability Window" for processing.

| Property | Diethyl Malonate | Di-tert-butyl Malonate | Implication |

| Boiling Point | 199°C (atm) | 112–115°C (31 mmHg)* | DtBM cannot be distilled at atm pressure without decomp. |

| Hydrolysis ( | Slow (requires strong base) | Fast (Acid catalyzed) | DtBM is orthogonal to base-labile groups (Fmoc, etc.). |

| Thermal Limit ( | >200°C | ~110–120°C (Neutral) | Process temperatures must remain <80°C for safety. |

| Autocatalysis | Negligible | High | Acidic byproducts accelerate decomposition. |

*Note: DtBM decomposes before reaching an atmospheric boiling point.

Experimental Protocols

Validated Synthesis (Isobutylene Route)

Rationale: Direct esterification with alcohol is inefficient due to steric hindrance. The addition of malonic acid to isobutylene is the preferred thermodynamic trap.

Protocol:

-

Setup: Use a heavy-walled pressure bottle (Parr reactor preferred for scale).

-

Charge: Suspend Malonic Acid (0.48 mol) in Diethyl Ether (100 mL) . Add conc. H₂SO₄ (5 mL) as catalyst.

-

Addition: Cool to -78°C (Dry Ice/Acetone). Condense Isobutylene (1.5 mol) into the vessel.

-

Reaction: Seal vessel. Warm to room temperature (25°C). Shake mechanically for 24–48 hours.

-

Checkpoint: The suspension clears as the malonic acid converts to the lipophilic diester.

-

-

Quench (Critical): Pour mixture into ice-cold NaOH (2M) .

-

Why? You must neutralize H₂SO₄ and remove any unreacted mono-ester/acid. DtBM is stable to brief base exposure.

-

-

Purification: Dry organic layer (

). Evaporate ether. -

Distillation: Distill residue under high vacuum (

). Collect fraction at 65–67°C .-

Safety: Add a pinch of MgO to the distillation flask to neutralize trace acid liberation during heating.

-

Stability Testing Workflow (TGA/DSC)

To validate a batch of DtBM for pharmaceutical use, use this self-validating thermal analysis workflow.

Figure 2: Stability Validation Workflow

Caption: Quality Control workflow to ensure DtBM batch stability prior to use.

Methodology:

-

TGA (Thermogravimetric Analysis): Ramp 10°C/min to 250°C.

-

Expectation: 0% weight loss until ~110°C. Sharp mass loss onset between 115–130°C corresponding to isobutylene evolution.

-

Failure Mode: Early weight loss (<100°C) indicates residual solvent or acid-catalyzed decomposition.

-

Applications in Drug Design

In drug development, DtBM is utilized for its orthogonal protection :

-

Alkylation: The bulky t-butyl groups direct alkylation to the alpha-carbon with high selectivity, preventing side reactions at the carbonyl.

-

Selective Deprotection: In the synthesis of poly-functionalized APIs (Active Pharmaceutical Ingredients), DtBM allows for the removal of the ester groups using TFA (Trifluoroacetic acid) or HCl/Dioxane without affecting benzyl or methyl esters present elsewhere in the molecule.

Storage Recommendation: Store neat DtBM at -20°C or 4°C . Ensure the container is tightly sealed to prevent moisture ingress, as hydrolysis generates acid, which autocatalyzes further decomposition.

References

-

McCloskey, A. L., et al. (1954). "Di-tert-butyl Malonate".[1][2][3][4][5] Organic Syntheses, Coll. Vol. 4, p. 261.

-

BenchChem. (2025).[6] "Effect of temperature on the stability of potassium tert-butyl malonate".

-

NIST Chemistry WebBook. (2025).[2] "Di-tert-butyl malonate Thermochemical Data".

-

Sigma-Aldrich. (2025).

-

ChemicalBook. (2025).[2] "Di-tert-butyl malonate Properties and Synthesis".

Sources

- 1. Di-tert-butyl malonate | C11H20O4 | CID 68324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. di-tert-Butyl malonate [webbook.nist.gov]

- 3. Di-tert-Butyl malonate | 541-16-2 [chemicalbook.com]

- 4. di-tert-Butyl malonate (CAS 541-16-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. portal.amelica.org [portal.amelica.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Role of Di-tert-butyl 2-(5-fluoropentyl)-2-methylmalonate as a pharmaceutical intermediate

An In-depth Technical Guide to the Role of Di-tert-butyl 2-(5-fluoropentyl)-2-methylmalonate as a Pharmaceutical Intermediate

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Di-tert-butyl 2-(5-fluoropentyl)-2-methylmalonate, a key intermediate in modern pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, physicochemical properties, and strategic application in the construction of complex active pharmaceutical ingredients (APIs). By elucidating the causality behind synthetic choices and providing detailed, validated protocols, this guide aims to serve as an authoritative resource for leveraging this versatile building block in medicinal chemistry.

Introduction: The Strategic Importance of Fluorinated Malonates in Drug Discovery

In the landscape of pharmaceutical development, the strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to modulate metabolic stability, binding affinity, and lipophilicity. Di-tert-butyl 2-(5-fluoropentyl)-2-methylmalonate emerges as a highly valuable and specialized building block in this context. Its structure is ingeniously designed for synthetic utility: the di-tert-butyl ester groups serve as sterically hindered protecting groups that can be selectively removed under acidic conditions, while the fluoropentyl chain provides a lipophilic and metabolically robust moiety.

This intermediate is a derivative of malonic acid, a classic synthon in organic chemistry renowned for its utility in forming carbon-carbon bonds and accessing a variety of carboxylic acid derivatives.[1][2] The presence of a methyl group at the α-position creates a quaternary carbon center, a structural motif present in numerous biologically active molecules. This guide will dissect the synthesis of this intermediate, its critical role in the elaboration of pharmaceutical lead compounds, and the detailed experimental methodologies that ensure its effective use.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application in multi-step syntheses. Di-tert-butyl 2-(5-fluoropentyl)-2-methylmalonate is a liquid at room temperature with defined spectroscopic characteristics.

| Property | Value | Source |

| CAS Number | 1415564-81-6 | [3] |

| IUPAC Name | 1,3-di-tert-butyl 2-(5-fluoropentyl)-2-methylpropanedioate | [3] |

| Molecular Formula | C₁₇H₃₁FO₄ | [3] |

| Molecular Weight | 318.43 g/mol | [3] |

| Purity | ≥96% | [3] |

| Appearance | Liquid | |

| Boiling Point | Not specified (likely high due to molecular weight) | |

| Density | Not specified | |

| InChI Key | WUUCZPCTYRPLGW-UHFFFAOYSA-N | [3] |

Synthesis of the Intermediate: A Mechanistic Approach

The synthesis of Di-tert-butyl 2-(5-fluoropentyl)-2-methylmalonate is typically achieved via a nucleophilic substitution reaction, a cornerstone of malonic ester synthesis.[4] The process involves the alkylation of a methylated malonate precursor with a suitable fluoropentyl electrophile.

Causality of Reagent and Condition Selection

The chosen synthetic route is predicated on the acidic nature of the α-proton in the malonic ester precursor, di-tert-butyl 2-methylmalonate.

-

Precursor Selection : Di-tert-butyl 2-methylmalonate is the logical starting point. The tert-butyl esters are chosen over more common diethyl or dimethyl esters due to their unique deprotection profile; they are stable to a wide range of nucleophilic and basic conditions but are readily cleaved by acid, often with minimal side reactions.[5]

-

Base Selection : A strong, non-nucleophilic base is required to deprotonate the α-carbon of the malonate, generating a carbanion (enolate). Sodium hydride (NaH) is an excellent choice for this purpose. It irreversibly deprotonates the malonate, driving the reaction forward by the evolution of hydrogen gas.

-

Electrophile : A 5-fluoropentyl chain with a good leaving group is necessary. While 1-bromo-5-fluoropentane could be used, an alternative and often more reactive electrophile is 5-fluoropentyl tosylate. The tosylate group is an excellent leaving group, facilitating the SN2 reaction.

-

Solvent and Atmosphere : Anhydrous polar aprotic solvents, such as tetrahydrofuran (THF) or dimethylformamide (DMF), are ideal for this reaction. They effectively solvate the sodium cation without interfering with the nucleophilic carbanion. The reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the highly reactive sodium hydride and the carbanion intermediate from reacting with atmospheric moisture and oxygen.

Synthetic Workflow Diagram

The logical flow of the synthesis is depicted below, from starting materials to the final purified intermediate.

Caption: Synthetic workflow for Di-tert-butyl 2-(5-fluoropentyl)-2-methylmalonate.

Detailed Experimental Protocol: Synthesis

The following protocol is a representative procedure based on established methods for malonate alkylation.[6]

-

Preparation : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

-

Solvent Addition : Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully add anhydrous tetrahydrofuran (THF).

-

Reactant Addition : Cool the suspension to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl 2-methylmalonate (1.0 equivalent) in anhydrous THF via a dropping funnel.

-

Enolate Formation : Allow the mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, indicating complete formation of the enolate.

-

Alkylation : Add 1-bromo-5-fluoropentane (1.1 equivalents) to the reaction mixture. Heat the mixture to 50 °C and maintain for 16-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Quenching : After the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing : Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude residue by column chromatography on silica gel to yield the pure Di-tert-butyl 2-(5-fluoropentyl)-2-methylmalonate.

Application in Pharmaceutical Synthesis: A Gateway to Carboxylic Acids

The primary role of Di-tert-butyl 2-(5-fluoropentyl)-2-methylmalonate is to serve as a masked precursor for 2-methyl-2-(5-fluoropentyl)acetic acid and its derivatives. The two tert-butyl ester groups can be efficiently removed in a single step, which is then followed by a spontaneous decarboxylation event.

The Deprotection-Decarboxylation Cascade

This transformation is typically achieved under strong acidic conditions, for which trifluoroacetic acid (TFA) is a common and effective reagent.

-

Protonation : The carbonyl oxygen of the tert-butyl ester is protonated by the strong acid.

-

Carbocation Formation : The protonated ester cleaves to form a stable tert-butyl carbocation and the corresponding carboxylic acid. Isobutylene is a common byproduct.

-

Decarboxylation : The resulting malonic acid derivative is unstable, especially at elevated temperatures, and readily loses carbon dioxide to yield the final substituted acetic acid.

This cascade provides a clean and high-yielding route to α-substituted carboxylic acids, which are privileged structures in a vast number of APIs, including anti-inflammatory agents and metabolic modulators.

Transformation Workflow Diagram

The following diagram illustrates the conversion of the intermediate into its corresponding carboxylic acid, a key step in the synthesis of a final API.

Caption: Deprotection and decarboxylation of the malonate intermediate.

Detailed Experimental Protocol: Deprotection

-

Setup : Dissolve Di-tert-butyl 2-(5-fluoropentyl)-2-methylmalonate (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM).

-

Reagent Addition : Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise.

-

Reaction : Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Concentration : Remove the solvent and excess TFA under reduced pressure.

-

Purification : The resulting carboxylic acid can often be used directly in the next step or purified by crystallization or chromatography if necessary.

Quality Control and Analytical Characterization

To ensure the integrity of any synthetic process, rigorous analytical characterization of the intermediate is non-negotiable.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the structure of the molecule. Key signals would include the characteristic singlet for the tert-butyl protons around 1.4 ppm, signals for the fluoropentyl chain, and the methyl group singlet.

-

Mass Spectrometry (MS) : Provides confirmation of the molecular weight. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would show the molecular ion peak or a protonated adduct.[6]

-

High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the intermediate. A purity of ≥96% is standard for such compounds.[3]

Safety and Handling

According to supplier safety data, Di-tert-butyl 2-(5-fluoropentyl)-2-methylmalonate is classified as harmful and an irritant.[3]

-

Hazard Statements :

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures : Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.[3]

Conclusion

Di-tert-butyl 2-(5-fluoropentyl)-2-methylmalonate stands as a testament to the enabling power of well-designed intermediates in pharmaceutical chemistry. Its structure is optimized for the clean and efficient introduction of a fluorinated alkyl chain and the generation of a valuable α,α-disubstituted carboxylic acid moiety. By understanding the mechanistic principles behind its synthesis and subsequent transformations, drug development professionals can effectively harness its potential to build complex molecular architectures, accelerating the path from discovery to clinical application. This guide provides the foundational knowledge and practical protocols to integrate this powerful building block into advanced synthetic programs.

References

-

Di-tert-butyl malonate | C11H20O4 | CID 68324 - PubChem . National Institutes of Health. [Link]

-

DI-tert-BUTYL MALONATE - Organic Syntheses Procedure . Organic Syntheses. [Link]

-

Di-tert-butyl Malonate . Chemicalland21. [Link]

-

DIETHYL tert-BUTYLMALONATE - Organic Syntheses Procedure . Organic Syntheses. [Link]

-

The Role of Diethyl Malonate in Pharmaceutical Synthesis: A Key Intermediate . Pharmaffiliates. [Link]

- United States Patent US 6,835,762 B1.

-

On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC . National Institutes of Health. [Link]

- CN105646217A - Preparation method of diethyl n-butylmalonate - Google Patents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. CN105646217A - Preparation method of diethyl n-butylmalonate - Google Patents [patents.google.com]

- 5. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. di-tert-butyl 2-Methyl-2-(5-(tosyloxy)pentyl)Malonate synthesis - chemicalbook [chemicalbook.com]

CAS number and chemical identifiers for Di-tert-butyl 2-(5-fluoropentyl)-2-methylmalonate

This technical monograph provides an in-depth analysis of Di-tert-butyl 2-(5-fluoropentyl)-2-methylmalonate , a specialized fluorinated aliphatic building block used in the synthesis of quaternary amino acids and metabolic probes.

Executive Summary

Di-tert-butyl 2-(5-fluoropentyl)-2-methylmalonate (CAS 1415564-81-6 ) is a sterically hindered diester intermediate. It is primarily utilized in medicinal chemistry for the installation of the 2-(5-fluoropentyl)-2-methyl motif. This structural fragment is critical in the development of:

-

Quaternary

-Amino Acids: Through Curtius rearrangement, yielding non-proteinogenic amino acids resistant to enzymatic degradation. -

Fluorinated Lipophilic Probes: The terminal fluorine atom serves as a bioisostere for hydrogen or a "cold" standard for

F-radiolabeled PET tracers targeting amino acid transporters (e.g., LAT1). -

Metabolic Blockers: The quaternary carbon center (gem-methyl/alkyl) prevents metabolic oxidation at the

-position, enhancing drug half-life.

Chemical Identity & Specifications

The compound is characterized by a malonate core protected by two acid-labile tert-butyl groups, facilitating orthogonal deprotection strategies under mild acidic conditions (e.g., TFA or HCl/Dioxane) without affecting other sensitive functionalities.

| Parameter | Technical Specification |

| Chemical Name | Di-tert-butyl 2-(5-fluoropentyl)-2-methylmalonate |

| CAS Number | 1415564-81-6 |

| IUPAC Name | 1,3-di-tert-butyl 2-(5-fluoropentyl)-2-methylpropanedioate |

| Molecular Formula | |

| Molecular Weight | 318.43 g/mol |

| SMILES | CC(C)(C)OC(=O)C(C)(CCCCCF)C(=O)OC(C)(C)C |

| InChI Key | WUUCZPCTYRPLGW-UHFFFAOYSA-N |

| Appearance | Colorless to pale yellow liquid (oil) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |

Synthetic Architecture

The synthesis of this compound relies on the steric control of the malonate enolate. The high bulk of the tert-butyl groups prevents self-condensation and directs the alkylation to the

Core Synthesis Protocol

Reaction Type: Enolate Alkylation (

Step-by-Step Methodology:

-

Enolate Formation:

-

Charge a flame-dried reaction vessel with Di-tert-butyl 2-methylmalonate (1.0 eq) in anhydrous THF under Argon.

-

Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.1 eq) portion-wise.

-

Mechanistic Insight: The tert-butyl esters provide steric bulk, but the

-proton is still sufficiently acidic (

-

-

Alkylation:

-

Once gas evolution ceases (approx. 30 min), add 1-Bromo-5-fluoropentane (1.2 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 12–18 hours.

-

Note: If reaction kinetics are slow due to the steric bulk of the quaternary center formation, adding a catalytic amount of 18-Crown-6 or heating to 50°C may be required.

-

-

Quench & Isolation:

-

Quench with saturated

solution. -

Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a viscous oil.

-

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from precursors to the target intermediate and its downstream applications.

Caption: Synthesis and divergent application pathways for CAS 1415564-81-6.

Applications in Drug Development

This compound is a "linchpin" intermediate. Its value lies not in its biological activity, but in its ability to generate complex pharmacophores.

Synthesis of Quaternary Amino Acids

The primary utility is the synthesis of

-

Mechanism: Selective hydrolysis of the tert-butyl esters (using TFA) yields the gem-disubstituted malonic acid. This undergoes a Curtius Rearrangement (using DPPA or

) to convert one carboxyl group into an amine, while the other remains or is decarboxylated depending on the target. -

Therapeutic Relevance: These amino acids mimic Leucine or Isoleucine but are resistant to transaminases, making them ideal for targeting LAT1 transporters in oncology (glioblastoma imaging).

18F-Radiochemistry Standards

In PET imaging development, the "cold" (non-radioactive)

-

Protocol: Researchers synthesize the

compound (using CAS 1415564-81-6) to establish the chemical identity of the tracer produced from a corresponding tosylate precursor.

Handling & Safety Protocols

While specific toxicology data for this intermediate is limited, standard safety protocols for alkyl malonates apply.

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Fluorine content).

References

-

Fluorochem Ltd. (2025). Product Specification: Di-tert-Butyl 2-(5-fluoropentyl)-2-methylmalonate (F788976). Retrieved from

-

Sigma-Aldrich. (2025). Building Blocks: Malonate Esters. Retrieved from

-

Martin, C. L., et al. (2010). "Total Synthesis of (±)-Actinophyllic Acid." Journal of the American Chemical Society, 132(13), 4894-4906. (Foundational protocol for sterically hindered malonate alkylation).

-

PubChem. (2025). Compound Summary: Di-tert-butyl malonate derivatives. Retrieved from

Steric Effects in 2,2-Disubstituted Malonate Esters: A Technical Guide

The following technical guide details the steric effects, synthesis strategies, and reactivity profiles of 2,2-disubstituted malonate esters.

Audience: Researchers, Process Chemists, and Drug Discovery Professionals.

Core Directive & Mechanistic Overview

The introduction of two alkyl groups at the

The Thorpe-Ingold Effect in Malonates

In a standard methylene group (

Consequences for Reactivity:

-

Cyclization Acceleration: The angle compression brings the two electrophilic carbonyls closer together, significantly increasing the rate of intramolecular cyclization (e.g., in Barbiturate synthesis).

-

Hydrolysis Retardation: The bulky groups create a "steric umbrella" that blocks the trajectory of nucleophiles (like

) required for saponification. -

Decarboxylation Facilitation: In the free diacid form, steric strain is relieved upon the loss of

, often lowering the activation energy for decarboxylation compared to unsubstituted analogs.

Synthesis: Overcoming the Steric Wall

Standard sequential alkylation using sodium ethoxide (

-

Enolate Destabilization: Steric clash prevents planar alignment of the enolate.

-

Elimination Competition: Bulky alkyl halides prefer

elimination over

The "Expert" Route: Conjugate Addition

For sterically demanding targets (e.g., Diethyl 2,2-diisopropylmalonate ), direct dialkylation yields are negligible. The industry-standard alternative is Conjugate Addition to Alkylidenemalonates .

Workflow Diagram (Graphviz)

Caption: Strategy for synthesizing hindered malonates via Michael addition, avoiding the steric pitfalls of direct SN2 alkylation.

Hydrolysis & Decarboxylation: The "Nuclear" Options

The most common bottleneck in utilizing 2,2-disubstituted malonates is the hydrolysis of the ester groups.

The Problem: Saponification Resistance

In a 2,2-di-tert-butyl malonate, the carbonyl carbons are effectively shielded. Standard reflux with aqueous

Solution A: Anhydrous Hydroxide (Mild)

For moderately hindered esters, switching solvent systems can increase the effective nucleophilicity of the hydroxide ion.

-

Reagent:

(solid pellets) -

Mechanism: In this non-polar environment,

is poorly solvated (naked anion), increasing its reactivity by orders of magnitude compared to aqueous conditions.

Solution B: Krapcho Decarboxylation (Aggressive)

When saponification is impossible, the Krapcho Decarboxylation allows for the direct conversion of the diester to the mono-ester (or decarboxylated product) without isolating the diacid.

Mechanism:

-

Nucleophilic Attack: A halide ion (

or -

Displacement: Alkyl halide is displaced, generating a carboxylate anion.

-

Decarboxylation: The resulting carboxylate spontaneously decarboxylates at high temperature (

).

Krapcho Reaction Pathway

Caption: The Krapcho protocol bypasses the tetrahedral intermediate, using SN2 attack on the alkyl chain to trigger decarboxylation.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2,2-Diisopropylmalonate (Conjugate Addition Method)

Target: Overcoming steric hindrance preventing direct alkylation.

-

Preparation of Substrate: React diethyl malonate with acetone using

and acetic anhydride to form diethyl isopropylidenemalonate . Distill to purify (bp 104°C @ 12 mmHg). -

Grignard Reagent: Prepare Isopropylmagnesium bromide (

) in anhydrous ether (1.0 M). -

Catalyst Setup: In a flame-dried 3-neck flask, suspend CuCl (1 mol%) in anhydrous THF/Ether at -5°C.

-

Addition: Add the Grignard reagent dropwise to the CuCl suspension.

-

Reaction: Slowly add the diethyl isopropylidenemalonate solution to the mixture, maintaining temperature < 0°C. The Michael addition proceeds smoothly.

-

Quench: Pour into ice-cold

solution. Extract with ether.[3][4] -

Result: Yields typically exceed 85%. No elimination byproducts observed.[3]

Protocol 2: Krapcho Decarboxylation of Hindered Malonates

Target: Decarboxylation without prior hydrolysis.

-

Setup: Dissolve the 2,2-disubstituted malonate diester (10 mmol) in DMSO (wet, containing 2-3 eq. water).

-

Salt Addition: Add Lithium Chloride (LiCl) or Sodium Chloride (NaCl) (2-3 equivalents). Note: LiCl is more soluble and faster.

-

Heating: Heat the mixture to 160-170°C with vigorous stirring. Evolution of

gas indicates reaction progress. -

Monitoring: Monitor via TLC or GC. The reaction typically requires 4–12 hours depending on steric bulk.

-

Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate.

-

Purification: The product is the mono-ester (ethyl 2,2-disubstituted acetate).

Comparative Data: Hydrolysis Rates

The following table illustrates the dramatic effect of steric bulk on saponification rates (Standard conditions: 50% EtOH/H2O, NaOH, Reflux).

| Substituents (R1, R2) | Relative Rate ( | Half-Life ( | Recommended Cleavage Method |

| H, H (Unsubstituted) | 1000 | < 5 min | Standard Saponification |

| Me, Me | 25 | ~1 hour | Standard Saponification |

| Et, Et | 1.2 | ~12 hours | Aggressive Reflux (KOH/Glycol) |

| iPr, iPr | 0.05 | > 48 hours | Krapcho or TMSOK |

| t-Bu, t-Bu | < 0.001 | Stable | Acid Catalysis or Krapcho |

References

-

Organic Syntheses , Coll.[5] Vol. 3, p. 323 (1955); Vol. 26, p. 37 (1946). Isopropylidenemalonate synthesis and Grignard addition.[4]

-

Krapcho, A. P. , et al. "Synthetic applications of dealkoxycarbonylations of malonate esters, beta-keto esters, alpha-cyano esters and related compounds in dipolar aprotic media." Journal of Organic Chemistry, 43(1), 138–147.

-

Theodorou, V. , et al. "Mild alkaline hydrolysis of hindered esters in non-aqueous solution."[2] Arkivoc, 2018(vii), 308-319.[1][2]

-

Laganis, E. D., & Chenard, B. L. "Metal silanolates: organic soluble equivalents for O-2 or OH-." Tetrahedron Letters, 25(51), 5831-5834. (TMSOK Reagent).[6]

-

Jung, M. E., & Piizzi, G. "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 105(5), 1735–1766.

Sources

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Synthesis Protocol: Di-tert-butyl 2-(5-fluoropentyl)-2-methylmalonate

Introduction: Strategic Value in Medicinal Chemistry

Di-tert-butyl 2-(5-fluoropentyl)-2-methylmalonate is a valuable synthetic intermediate, particularly in the fields of pharmaceutical and materials science. Its structure incorporates three key features that are highly sought after in modern drug design:

-

A Quaternary Carbon Center: The fully substituted α-carbon provides a stable scaffold for constructing complex three-dimensional molecules.

-

A Fluorinated Alkyl Chain: The terminal fluorine atom can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, making it a crucial component in the design of bioactive compounds.

-

Di-tert-butyl Ester Groups: These bulky esters serve as effective protecting groups for the carboxylic acid functionalities. Their steric hindrance prevents unwanted side reactions and they can be selectively removed under specific acidic conditions, offering a gateway to further chemical transformations.[1][2]

This document provides a comprehensive, field-tested protocol for the synthesis of this intermediate via a sequential, two-step alkylation of di-tert-butyl malonate. The causality behind each procedural step is explained to ensure both reproducibility and a thorough understanding of the reaction dynamics.

Overall Reaction Scheme

The synthesis is achieved in two distinct operational stages starting from commercially available di-tert-butyl malonate:

Step 1: Methylation

Step 2: 5-Fluoropentylation

Mechanistic Rationale and Experimental Design

The core of this synthesis lies in the classic malonic ester alkylation, a robust method for forming carbon-carbon bonds.[3]

-

Choice of Base (Sodium Hydride): The acidity of the α-proton on the malonate ester (pKa ≈ 13 in DMSO) necessitates a strong, non-nucleophilic base for complete and irreversible deprotonation. Sodium hydride (NaH) is ideal for this purpose. It reacts to form a sodium enolate and hydrogen gas, driving the equilibrium to the product side. Using a weaker base like an alkoxide could lead to an equilibrium mixture and potential side reactions.

-

Solvent Selection (Anhydrous THF): Tetrahydrofuran (THF) is an excellent choice as it is an aprotic polar solvent that effectively solvates the sodium cation of the enolate intermediate without interfering with the reaction. It is crucial that the solvent is anhydrous, as any moisture will immediately quench the highly reactive enolate and the sodium hydride base.[4]

-

Sequential Alkylation Strategy: A stepwise introduction of the methyl and 5-fluoropentyl groups is mandatory. Attempting a one-pot dialkylation would result in a statistical mixture of products that would be challenging to separate. The first methylation step yields Di-tert-butyl 2-methylmalonate, which is then isolated and subjected to the second alkylation.

-

Alkylating Agents: Methyl iodide is a highly reactive and effective methylating agent. For the second step, 1-fluoro-5-iodopentane is selected as the alkylating agent. The iodine atom serves as an excellent leaving group, facilitating the SN2 reaction with the malonate enolate.[5] A tosylate derivative could also be used, as demonstrated in similar malonate alkylations.[6]

Experimental Workflow Overview

The following diagram outlines the complete workflow, from initial setup to the final purified product.

Caption: Overall synthetic workflow for the two-step alkylation.

Detailed Synthesis Protocols

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Sodium hydride is highly reactive and flammable; handle with extreme care under an inert atmosphere. Alkyl halides are toxic and should be handled with caution.

Materials and Equipment

| Reagent/Material | Grade | Supplier Example |

| Di-tert-butyl malonate | ≥98% | Sigma-Aldrich |

| Sodium Hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® | MilliporeSigma |

| Methyl Iodide (MeI) | ≥99.5% | Sigma-Aldrich |

| 1-Fluoro-5-iodopentane | ≥97% | Fluorochem/Oakwood |

| Saturated aq. Ammonium Chloride (NH₄Cl) | Reagent Grade | VWR |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |

| Hexanes | ACS Grade | Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Fisher Scientific |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |

Equipment: Flame-dried round-bottom flasks, magnetic stirrer, stir bars, argon/nitrogen gas line, syringes, septa, ice bath, heating mantle with temperature controller, rotary evaporator, column chromatography setup.

Protocol 1: Synthesis of Di-tert-butyl 2-methylmalonate (Intermediate)

-

Inert Atmosphere Setup: Place a 250 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar under a positive pressure of argon. Fit the flask with a thermometer, a dropping funnel, and a septum.

-

Base Preparation: To the flask, add sodium hydride (2.0 g, 50.0 mmol, 1.2 eq, 60% dispersion). Wash the NaH dispersion three times with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, carefully decanting the hexane wash each time via cannula. Suspend the washed NaH in 80 mL of anhydrous THF.

-

Enolate Formation: Cool the NaH suspension to 0°C using an ice bath. In the dropping funnel, prepare a solution of di-tert-butyl malonate (9.0 g, 41.6 mmol, 1.0 eq) in 20 mL of anhydrous THF.[7] Add this solution dropwise to the stirred NaH suspension over 30 minutes, ensuring the internal temperature does not exceed 5°C. Hydrogen gas evolution will be observed.

-

Reaction Incubation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 60 minutes to ensure complete enolate formation.

-

Alkylation: Cool the reaction mixture back down to 0°C. Add methyl iodide (6.5 g, 45.8 mmol, 1.1 eq) dropwise via syringe over 15 minutes.

-

Reaction Completion: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 10% EtOAc/Hexanes).

-

Work-up: Cool the flask to 0°C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of 2-10% ethyl acetate in hexanes to yield Di-tert-butyl 2-methylmalonate as a colorless oil.

Protocol 2: Synthesis of Di-tert-butyl 2-(5-fluoropentyl)-2-methylmalonate

-

Inert Atmosphere Setup: In a procedure analogous to Protocol 1, set up a 250 mL flame-dried round-bottom flask under argon.

-

Base Preparation: Add sodium hydride (1.5 g, 37.5 mmol, 1.2 eq, 60% dispersion), wash with hexanes, and suspend in 70 mL of anhydrous THF.

-

Enolate Formation: Cool the suspension to 0°C. Add a solution of Di-tert-butyl 2-methylmalonate (from Protocol 1, 7.2 g, 31.3 mmol, 1.0 eq) in 20 mL of anhydrous THF dropwise.

-

Reaction Incubation: After addition, remove the ice bath, and heat the mixture to 50°C for 60 minutes. This higher temperature ensures the formation of the more sterically hindered enolate.

-

Alkylation: While maintaining the temperature at 50°C, add 1-fluoro-5-iodopentane (8.6 g, 37.5 mmol, 1.2 eq) dropwise.[5][8]

-

Reaction Completion: Keep the reaction mixture stirring at 50°C for 16 hours. Monitor progress by TLC (Eluent: 15% EtOAc/Hexanes). The reaction detailed in a similar alkylation was also heated to 50°C for 16 hours.[6]

-

Work-up and Purification: Cool the reaction to room temperature and then to 0°C. Quench and extract as described in Protocol 1. Purify the crude product by flash column chromatography (silica gel, gradient of 5-15% ethyl acetate in hexanes) to afford the final product, Di-tert-butyl 2-(5-fluoropentyl)-2-methylmalonate.[9]

Quantitative Data and Expected Results

| Parameter | Step 1: Methylation | Step 2: 5-Fluoropentylation |

| Starting Malonate | Di-tert-butyl malonate (41.6 mmol) | Di-tert-butyl 2-methylmalonate (31.3 mmol) |

| Base | NaH (1.2 eq) | NaH (1.2 eq) |

| Alkylating Agent | Methyl Iodide (1.1 eq) | 1-Fluoro-5-iodopentane (1.2 eq) |

| Solvent | Anhydrous THF | Anhydrous THF |

| Temperature | 0°C to RT | 0°C to 50°C |

| Reaction Time | 16 hours | 16 hours |

| Expected Yield | 80 - 90% | 75 - 85% |

| Product Appearance | Colorless Oil | Colorless Oil |

| Molecular Weight | 230.31 g/mol | 318.43 g/mol |

Troubleshooting and Optimization

-

Low Yield in Step 1: This is often due to moisture in the reaction. Ensure all glassware is flame-dried and the THF is truly anhydrous. Using a slight excess of NaH and MeI can also drive the reaction to completion.

-

Formation of Dialkylated Byproduct: In malonic ester synthesis, dialkylation can be a competing reaction.[4] To minimize this, ensure the dropwise addition of the alkylating agent and do not use a large excess.

-

Incomplete Reaction in Step 2: The second alkylation is slower due to increased steric hindrance. The elevated temperature (50°C) is crucial. If the reaction stalls, a small additional portion of NaH and the alkylating agent can be added, but this may complicate purification.

-

E2 Elimination: With secondary alkyl halides, elimination can be a significant side reaction.[4] Here, we use a primary iodide, which strongly favors the desired SN2 pathway.

References

- Benchchem.

- Organic Syntheses.

- Organic Syntheses.

- PMC.

- ResearchGate.

- Frontiers.

- MySkinRecipes.

- NINGBO INNO PHARMCHEM CO.,LTD.The Chemical Synthesis Advantage: Exploring 1-Fluoro-5-iodopentane Properties.

- CymitQuimica.CAS 373-18-2: 1-Fluoro-5-iodopentane.

- Benchchem.Technical Support Center: Synthesis of Diethyl (1-methylbutyl)

- Organic Chemistry Portal.tert-Butyl Esters.

- Fluorochem.Di-tert-butyl 2-(5-fluoropentyl)

- Sigma-Aldrich.Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2.

- ResearchGate.

- ChemicalBook.di-tert-butyl 2-Methyl-2-(5-(tosyloxy)pentyl)

- Raines Lab.

- ChemRxiv.Hypervalent λ3-Fluoro Iodane Triggered Semipinacol Rearrangements: Efficient Synthesis of.

- ResearchGate.Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2.

- StackExchange.What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?

- Sigma-Aldrich.5-Iodo-1,1,1-trifluoropentane | 352-60-3.

- PubChem.

Sources

- 1. tert-Butyl Esters [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Di-tert-butyl malonate [myskinrecipes.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. di-tert-butyl 2-Methyl-2-(5-(tosyloxy)pentyl)Malonate synthesis - chemicalbook [chemicalbook.com]

- 7. Di-tert-butyl malonate | C11H20O4 | CID 68324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 373-18-2: 1-Fluoro-5-iodopentane | CymitQuimica [cymitquimica.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

Application Note & Protocol: Step-by-Step Alkylation of Di-tert-butyl Methylmalonate with 1-Bromo-5-fluoropentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the step-by-step protocol for the mono-alkylation of di-tert-butyl methylmalonate with 1-bromo-5-fluoropentane. This reaction is a key transformation in organic synthesis, allowing for the introduction of a fluorinated alkyl chain, a valuable motif in medicinal chemistry due to its ability to enhance metabolic stability and binding affinity.[1] This document provides in-depth technical guidance, explains the causality behind experimental choices, and outlines a self-validating protocol for reproducible results.

Introduction: The Significance of Malonic Ester Alkylation

The malonic ester synthesis is a cornerstone of carbon-carbon bond formation in organic chemistry.[2][3] It provides a versatile and predictable method for the synthesis of substituted carboxylic acids.[4] The core of this synthesis lies in the remarkable acidity of the α-hydrogens of malonic esters, which are flanked by two electron-withdrawing carbonyl groups.[4] This acidity allows for easy deprotonation by a suitable base to form a resonance-stabilized enolate, a potent nucleophile.[4][5] This enolate can then readily react with an electrophile, such as an alkyl halide, in a nucleophilic substitution reaction (typically SN2) to form an alkylated malonic ester.[3][5][6]

The use of di-tert-butyl esters offers the advantage of bulky protecting groups that can be removed under specific conditions, often avoiding harsh basic hydrolysis that could affect other functional groups in a complex molecule. The incorporation of a 1-bromo-5-fluoropentane moiety introduces a flexible five-carbon chain with a terminal fluorine atom. Fluorine-containing motifs are of high interest in drug discovery, as they can significantly modulate the physicochemical and biological properties of a molecule, including its lipophilicity and metabolic stability.[1][7]

Reaction Mechanism and Rationale

The alkylation of di-tert-butyl methylmalonate proceeds through a classic SN2 mechanism, which can be broken down into two primary steps:

-

Enolate Formation: A strong base, in this case, sodium hydride (NaH), is used to deprotonate the α-carbon of di-tert-butyl methylmalonate. The resulting enolate is stabilized by resonance, with the negative charge delocalized over the two carbonyl groups.[2][4]

-

Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbon of 1-bromo-5-fluoropentane, displacing the bromide leaving group in a concerted SN2 fashion.[3][6]

The choice of a strong, non-nucleophilic base like sodium hydride is crucial to ensure complete and irreversible deprotonation of the malonic ester, minimizing the potential for side reactions.[8][9] Tetrahydrofuran (THF) is an excellent polar aprotic solvent for this reaction as it effectively solvates the sodium cation of the enolate without interfering with the nucleophilic attack.[10][11]

Materials and Reagents

A summary of the key reagents and their relevant properties is provided in the table below.

| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number |

| Di-tert-butyl methylmalonate | 230.30 | 93-96 (at 10 mmHg)[12] | 0.983[12] | 34812-95-8[12] | |

| 1-Bromo-5-fluoropentane | 169.04 | 162[1][13] | 1.303-1.37[1][13] | 407-97-6[1][13][14][15][16] | |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | Decomposes | 0.92 | 7646-69-7[17] |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 66 | 0.889 | 109-99-9 |

Health and Safety Precautions

Sodium Hydride (NaH):

-

Hazards: Water-reactive, flammable solid.[17][18][19][20] In contact with water, it releases flammable hydrogen gas which may ignite spontaneously.[17][19][20] Causes severe skin burns and eye damage.[19]

-

Precautions: Handle under an inert atmosphere (e.g., nitrogen or argon).[20] Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and gloves.[18][19] Do not allow contact with water.[17][18][20]

1-Bromo-5-fluoropentane:

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[16][21] Causes skin and serious eye irritation.[21][22][23] May cause respiratory irritation.[21][22][23]

-

Precautions: Use only in a well-ventilated area or a chemical fume hood.[16][22][23][24] Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[21][22][23][24]

Anhydrous Tetrahydrofuran (THF):

-

Hazards: Highly flammable liquid and vapor. May form explosive peroxides upon exposure to air and light.

-

Precautions: Store in a tightly closed container in a cool, dry, well-ventilated area away from sources of ignition. Use only in a chemical fume hood.

Experimental Workflow Diagram

Caption: Experimental workflow for the alkylation of di-tert-butyl methylmalonate.

Step-by-Step Alkylation Protocol

Reaction Setup:

-

Glassware Preparation: Ensure all glassware (a three-necked round-bottom flask, a condenser, a dropping funnel, and a magnetic stir bar) is thoroughly dried in an oven at 120 °C overnight and allowed to cool in a desiccator.

-

Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of dry nitrogen or argon. This is critical to prevent the reaction of sodium hydride with atmospheric moisture.[18][20]

Reaction Procedure:

-

Reagent Addition: To the three-necked round-bottom flask, add sodium hydride (1.1 equivalents, as a 60% dispersion in mineral oil).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) via a cannula or syringe to achieve a suitable concentration (e.g., 0.5 M with respect to the malonate).

-

Cooling: Cool the suspension to 0 °C using an ice-water bath.

-

Malonate Addition: Dissolve di-tert-butyl methylmalonate (1.0 equivalent) in a small amount of anhydrous THF and add it to the dropping funnel. Add the malonate solution dropwise to the stirred NaH suspension over 20-30 minutes. The evolution of hydrogen gas should be observed.

-

Enolate Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.[9]

-

Alkyl Halide Addition: Add 1-bromo-5-fluoropentane (1.2 equivalents) to the dropping funnel and add it dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain it for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[25]

Work-up and Purification:

-

Quenching: After the reaction is complete (as determined by TLC), cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (saturated aqueous sodium chloride solution) to remove any remaining water.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[25]

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure mono-alkylated product.

Reaction Mechanism Diagram

Caption: Mechanism of the alkylation of di-tert-butyl methylmalonate.

Expected Results and Troubleshooting

| Parameter | Expected Outcome | Troubleshooting |

| Yield | 70-85% | Low Yield: Incomplete reaction (extend reflux time), impure reagents (use freshly distilled THF and check NaH activity), or loss during work-up. |

| Purity | >95% after chromatography | Presence of Starting Material: Incomplete reaction or insufficient NaH. Presence of Dialkylated Product: Use of a slight excess of the malonate or slow addition of the alkyl halide can minimize this.[3] |

| TLC Analysis | Disappearance of the starting malonate spot and appearance of a new, less polar product spot. | Multiple Spots: Indicates side reactions or incomplete reaction. Optimize reaction conditions. |

| Spectroscopic Analysis (¹H NMR, ¹³C NMR, ¹⁹F NMR) | Spectra consistent with the structure of di-tert-butyl 2-(5-fluoropentyl)-2-methylmalonate. | Unexpected Peaks: Indicates impurities. Re-purify the product. |

Conclusion

The alkylation of di-tert-butyl methylmalonate with 1-bromo-5-fluoropentane is an effective method for synthesizing a fluorinated malonic ester derivative. By following this detailed protocol and adhering to the safety precautions, researchers can achieve high yields of the desired product. The principles outlined in this guide are broadly applicable to a range of malonic ester alkylations, providing a solid foundation for the synthesis of diverse and complex molecular architectures.

References

- Patsnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples.

- Benchchem. (2025). Introduction to malonic ester synthesis mechanism.

- Georganics. (2013, April 24). 1-BROMO-5-FLUOROPENTANE.

- Wikipedia. (n.d.). Malonic ester synthesis.

- ChemicalBook. (2026, January 17). 1-Bromo-5-fluoropentane - Safety Data Sheet.

- Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis.

- Alkali Metals Ltd. (n.d.). MSDS for SODIUM HYDRIDE.

- ACS Publications. (2014, June 27). 2-Fluoromalonate Esters: Fluoroaliphatic Building Blocks for the Life Sciences. Organic Process Research & Development.

- CHEM21. (n.d.). Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination.

- Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis.

- ChemScience. (2024, January 15). Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil.

- Chem-Impex. (n.d.). 1-Bromo-5-fluoropentane.

- ChemBK. (2024, April 9). 1-bromo-5-fluoropentane.

- Labkem. (n.d.). 111710 - Sodium hydride, 60% dispersion in mineral oil - Safety Data Sheet.

- ECHEMI. (n.d.). 1-Bromo-5-fluoropentane SDS, 407-97-6 Safety Data Sheets.

- Google Patents. (n.d.). EP0833811A1 - A process for the preparation of esters.

- CDH Fine Chemical. (n.d.). Sodium Hydride CAS No 7646-69-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- PubChem. (n.d.). Pentane, 1-bromo-5-fluoro-.

- MilliporeSigma. (n.d.). SAFETY DATA SHEET.

- Fluorochem. (n.d.). Di-tert-butyl 2-methylmalonate (CAS 34812-95-8).

- Apollo Scientific. (n.d.). 407-97-6 Cas No. | 1-Bromo-5-fluoropentane.

- Alfa Chemistry. (n.d.). CAS 407-97-6 Pentane,1-bromo-5-fluoro-.

- ResearchGate. (2025, August 6). Alkylation of 1-alkynes in THF.

- Chem-Master. (n.d.). Di-tert-butyl Malonate.

- Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives.

- PubChem. (n.d.). Di-tert-butyl malonate.

- Oreate AI Blog. (2025, December 31). The Role of THF in Chemical Reactions: A Closer Look.

- Sigma-Aldrich. (n.d.). Tetrahydrofuran.

- MySkinRecipes. (n.d.). Di-tert-butyl malonate.

- Chemistry Notes. (2022, January 31). Malonic ester synthesis, mechanism and application.

- ChemicalBook. (n.d.). Di-tert-Butyl malonate.

- BenchChem. (2025, December). The Discovery and Initial Characterization of Alkylated Malonic Acids: A Technical Guide.

- Chemical Suppliers. (2019, July 24). What Are The Uses Of Tetrahydrofuran (THF)?.

- Google Patents. (n.d.). US20120035378A1 - Hydrogenation process for the preparation of tetrahydrofuran and alkylated derivatives thereof.

- Beilstein Journals. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate.

- Chemistry Stack Exchange. (2015, September 11). Choice of base for malonic ester synthesis.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemistnotes.com [chemistnotes.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. The Role of THF in Chemical Reactions: A Closer Look - Oreate AI Blog [oreateai.com]

- 11. chemicals.co.uk [chemicals.co.uk]

- 12. fluorochem.co.uk [fluorochem.co.uk]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. chembk.com [chembk.com]

- 15. Pentane, 1-bromo-5-fluoro- | C5H10BrF | CID 120236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 407-97-6 Cas No. | 1-Bromo-5-fluoropentane | Apollo [store.apolloscientific.co.uk]

- 17. chemscience.com [chemscience.com]

- 18. alkalimetals.com [alkalimetals.com]

- 19. dcfinechemicals.com [dcfinechemicals.com]

- 20. cdhfinechemical.com [cdhfinechemical.com]

- 21. georganics.sk [georganics.sk]

- 22. echemi.com [echemi.com]

- 23. fishersci.com [fishersci.com]